
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine
Übersicht
Beschreibung
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
- The 1,3,4-thiadiazole core, similar to 3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine, is primarily utilized in medicinal chemistry as a pharmacological scaffold. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities, including DNA protection against oxidative damage and strong antimicrobial activity against specific bacteria. Certain derivatives exhibited cytotoxicity on cancer cell lines, indicating potential use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Chemical Synthesis and Characterization
- New compounds featuring the 1,3,4-thiadiazole moiety have been synthesized and characterized through various methods, demonstrating the utility of this core in creating materials with potential medicinal and agricultural applications. These studies include the synthesis of compounds bearing the thiadiazole unit through reactions facilitated by manganese(II) catalysis, revealing insights into the structural stability and electron transitions indicative of stability and reactivity (Dani et al., 2013).
Metal Complexes and Coordination Chemistry
- The coordination behavior of 1,3,4-thiadiazole derivatives toward various metal ions has been explored, showing the formation of complexes with metals such as cobalt(II), nickel(II), and copper(II). These complexes have been studied for their structural properties and potential applications in materials science and catalysis (Fabretti et al., 1979).
Fluorescence and Photophysical Studies
- Thiadiazole derivatives have been analyzed for their fluorescence properties, with certain compounds exhibiting interesting fluorescence effects in aqueous solutions. These effects are influenced by factors such as molecular aggregation and charge transfer, offering insights into the design of fluorescent materials for bio-imaging and sensing applications (Matwijczuk et al., 2018).
Quantum Chemical and Molecular Dynamics Simulations
- The corrosion inhibition performance of thiadiazole derivatives on iron has been predicted using density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide valuable information on the interaction between thiadiazole compounds and metal surfaces, highlighting their potential as corrosion inhibitors (Kaya et al., 2016).
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions for the compound. This could include potential applications, areas where further study is needed, and any promising preliminary results.
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXTNPXLGSBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



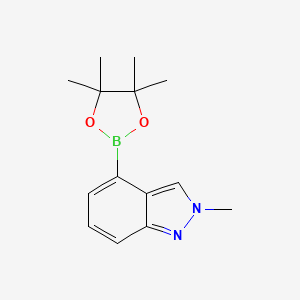
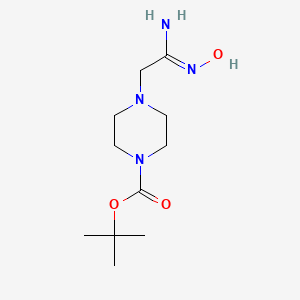
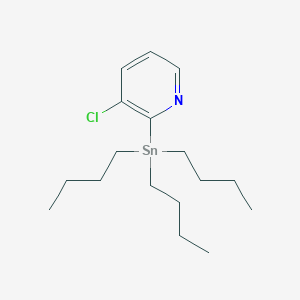
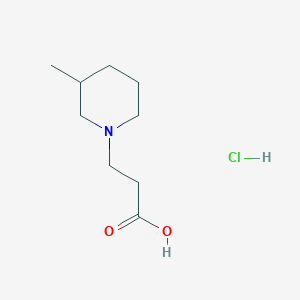
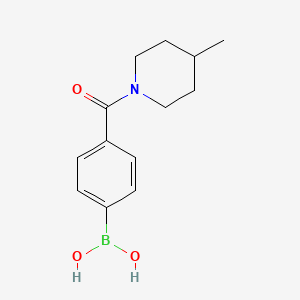
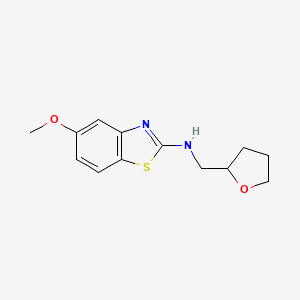
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
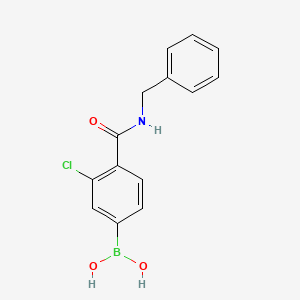
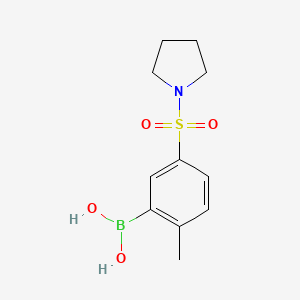
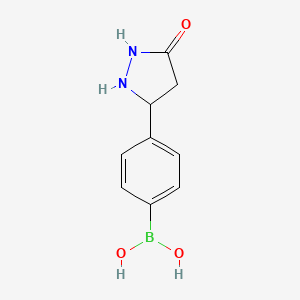
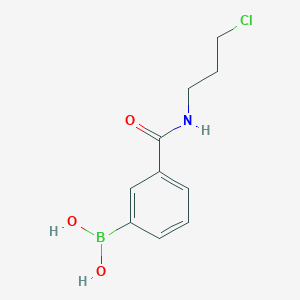
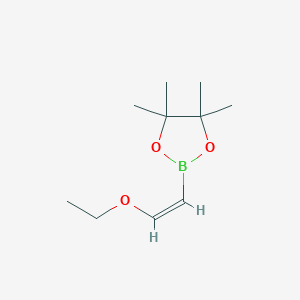
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)
